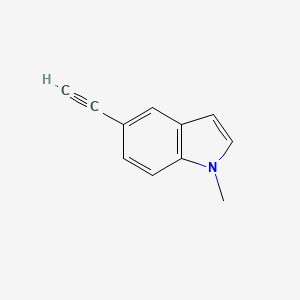

5-ethynyl-1-methyl-1H-indole

Description

Evolution of Ethynyl-Substituted Indoles in Chemical Synthesis and Applications

The introduction of an ethynyl (B1212043) group onto an indole (B1671886) scaffold represents a significant advancement in synthetic organic chemistry. Historically, the synthesis of substituted indoles relied on classical methods that often lacked efficiency or regioselectivity. The advent of modern cross-coupling reactions, particularly the Sonogashira coupling, has revolutionized the synthesis of ethynyl-substituted aromatics, including indoles. This method allows for the direct and efficient attachment of a terminal alkyne to a halo-indole precursor.

Another powerful strategy involves the cyclization of 2-ethynylanilines. rsc.orgresearchgate.net This approach has become a popular and flexible route to constructing the indole ring itself, with the ethynyl group already in place. researchgate.net Various catalysts, including those based on indium, palladium, gold, and silver, have been developed to promote this intramolecular cyclization, enabling the synthesis of a wide array of polysubstituted indoles under mild conditions. rsc.orgorganic-chemistry.orgorganic-chemistry.orgrsc.org These reactions are often tolerant of numerous functional groups, allowing for the creation of complex molecular architectures. rsc.orgorganic-chemistry.org

The applications of ethynyl-substituted indoles are diverse. The rigid, linear nature of the ethynyl group makes these compounds ideal candidates for constructing π-conjugated systems. When incorporated into polymers or organometallic complexes, they can generate materials with tailored electronic and optoelectronic properties, finding use in molecular electronics and photovoltaics. publish.csiro.aupublish.csiro.au Furthermore, the terminal alkyne functionality is a key participant in "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition, providing a robust method for linking the indole unit to other molecules to create novel conjugates for chemical biology and drug discovery.

Table 1: Selected Synthetic Methods for Ethynyl-Indole Derivatives

| Method | Precursors | Catalyst/Reagent | Key Features |

| Sonogashira Coupling | Halo-indole, Terminal alkyne | PdCl₂(PPh₃)₂, CuI, Base | Direct ethynylation of pre-formed indole core. nih.gov |

| Intramolecular Cyclization | 2-Ethynylaniline | InBr₃ | Efficient synthesis of polysubstituted indoles. organic-chemistry.org |

| TBAF-Mediated Cyclization | 2-Ethynylaniline | Tetrabutylammonium fluoride (B91410) (TBAF) | Proceeds in high yields without affecting various functional groups. rsc.org |

| Gold/Silver-Catalyzed Cyclization | N-allyl-2-alkynylaniline | Gold/Silver complexes | Allows for concomitant functionalization during indole formation. rsc.org |

Significance of the 1-Methyl-1H-indole Core in Advanced Organic and Medicinal Chemistry Research

The indole nucleus is often described as a "privileged scaffold" in medicinal chemistry, as it is a core component of many natural products and synthetic pharmaceuticals. ijptjournal.comrjpbcs.comnih.gov This framework is found in essential biological molecules like the amino acid tryptophan and the neurotransmitter serotonin. nih.gov Its derivatives exhibit a vast range of biological activities, including anticancer, anti-inflammatory, antiviral, and antipsychotic properties. nih.govjazindia.comresearchgate.net

The methylation of the indole nitrogen at the N-1 position, creating the 1-methyl-1H-indole core, is a critical and common modification in drug design. This structural change has several important consequences:

Elimination of the N-H bond: The indole N-H group can act as a hydrogen bond donor. Replacing the hydrogen with a methyl group removes this capability, which can drastically alter the molecule's binding affinity and selectivity for biological targets. For instance, in the development of GPR40 agonists, N-methylated indole derivatives were found to be almost completely inactive, suggesting the N-H proton was essential for hydrogen bonding with the receptor. nih.gov

Modulation of Physicochemical Properties: The addition of a methyl group increases the lipophilicity (hydrophobicity) of the molecule. This can influence its solubility, cell membrane permeability, and metabolic stability, all of which are crucial parameters for drug efficacy.

Metabolic Blocking: The indole nitrogen can be a site of metabolism in the body. N-methylation can block this metabolic pathway, potentially increasing the drug's half-life and bioavailability.

The 1-methyl-1H-indole core is therefore a key structural motif used by medicinal chemists to fine-tune the pharmacological profile of indole-based therapeutic agents. ijptjournal.comrjpbcs.com

Current Research Trajectories and Future Perspectives for 5-Ethynyl-1-methyl-1H-indole Derivatives

Current research on this compound and related derivatives is advancing along several exciting trajectories. The primary focus lies in leveraging the unique combination of the N-methylated indole and the reactive ethynyl group.

One major area of investigation is in materials science . Researchers are exploring the incorporation of this scaffold into larger conjugated systems to create "molecular wires" and other functional materials. The modification of the ethynyl group with organometallic fragments, such as ruthenium or iron complexes, allows for the fine-tuning of electronic and optoelectronic properties, which is essential for developing new light-emitting diodes, sensors, and photovoltaic devices. publish.csiro.aupublish.csiro.au

In medicinal chemistry , the this compound scaffold serves as a versatile template for the development of novel therapeutic agents. The ethynyl group acts as a synthetic handle for introducing a wide variety of substituents via Sonogashira coupling or for linking the indole to other pharmacophores through click reactions. This modular approach facilitates the rapid generation of compound libraries for screening against various biological targets, including protein kinases, G-protein coupled receptors, and enzymes implicated in cancer and neurodegenerative diseases. nih.govjazindia.com

Future perspectives for derivatives of this compound are promising. The development of more sophisticated synthetic methods will enable the creation of increasingly complex and precisely functionalized molecules. In materials science, this could lead to self-assembling systems with novel conductive or photophysical properties. In medicine, the scaffold could be used to design highly targeted probes for disease diagnosis or as a core component in next-generation drugs that offer improved efficacy and reduced side effects. The continued exploration of this compound and its derivatives will undoubtedly fuel innovation across multiple scientific disciplines.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-ethynyl-1-methylindole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N/c1-3-9-4-5-11-10(8-9)6-7-12(11)2/h1,4-8H,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYGMFJNZULYAPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC2=C1C=CC(=C2)C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00485616 | |

| Record name | 5-ethynyl-1-methyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00485616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61640-21-9 | |

| Record name | 5-ethynyl-1-methyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00485616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Pathways and Advanced Preparative Methodologies for 5 Ethynyl 1 Methyl 1h Indole and Its Derivatives

Precursor Synthesis and Functionalization Strategies towards Ethynylindoles

The journey to synthesizing 5-ethynyl-1-methyl-1H-indole often commences with the strategic construction of precursor molecules. These precursors are designed to facilitate the introduction of the crucial ethynyl (B1212043) group at the C5 position of the indole (B1671886) ring.

Palladium-catalyzed cross-coupling reactions, particularly the Sonogashira coupling, stand as a cornerstone for the synthesis of ethynylindoles. This methodology typically involves the reaction of a halogenated indole, such as 5-bromo-1H-indole, with a terminal alkyne in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base.

Recent advancements have focused on improving the efficiency and applicability of these reactions. For instance, the use of specialized ligands can enhance catalyst performance, and novel palladium complexes are continually being developed to broaden the substrate scope and improve yields. rsc.orgrsc.org The choice of reaction conditions, including the solvent, temperature, and base, is critical for optimizing the reaction outcome.

| Parameter | Typical Reagents/Conditions | Role in Reaction |

|---|---|---|

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂, Pd(OAc)₂ | Facilitates oxidative addition and reductive elimination steps. |

| Copper(I) Co-catalyst | CuI | Activates the alkyne. |

| Base | Triethylamine, Diisopropylamine | Neutralizes the HX by-product. |

| Solvent | Toluene, DMF, THF | Provides a medium for the reaction. |

Copper-catalyzed reactions provide an alternative and powerful strategy for the synthesis of ethynylindole derivatives. organic-chemistry.org These methods can involve the cyclization of appropriately substituted anilines with alkynes. For example, a tandem Ullmann-type C-N bond formation followed by an intramolecular cross-dehydrogenative coupling can yield multisubstituted indoles. organic-chemistry.org

Another approach involves the copper-catalyzed reaction of diaryliodonium salts with alkynes, which can lead to the formation of various heterocyclic structures. nih.gov While not a direct synthesis of 5-ethynyl-1H-indole, these copper-catalyzed methods showcase the versatility of copper in constructing complex indole systems and could be adapted for the synthesis of specific ethynylindole derivatives. nih.govrsc.orgrsc.orgsemanticscholar.org

The introduction of a methyl group at the N1 position of the indole ring is a critical step in the synthesis of this compound. This transformation can be achieved either before or after the ethynylation step. A variety of methylating agents can be employed, with dimethyl carbonate (DMC) being a greener alternative to traditional reagents like methyl iodide. google.com

The N-methylation of indoles can be carried out using a base to deprotonate the indole nitrogen, followed by reaction with the methylating agent. researchgate.net For instance, magnesium oxide has been reported as a heterogeneous and recyclable base for the N-methylation of indoles using DMC. researchgate.net The reaction conditions, such as temperature and the choice of base, can significantly influence the yield and selectivity of the N-methylation process. google.com

Regioselective Ethynylation of the Indole Nucleus at the C5 Position

Achieving regioselective ethynylation at the C5 position of the indole nucleus is paramount for the synthesis of the target compound. This is often accomplished by starting with a pre-functionalized indole, such as 5-bromoindole (B119039) or 5-iodoindole, which directs the palladium-catalyzed cross-coupling reaction to the desired position.

Direct C-H functionalization offers a more atom-economical approach to regioselective ethynylation. researchgate.netnih.gov This strategy involves the use of a directing group, often attached to the indole nitrogen or another position, to guide a transition metal catalyst to activate the C5-H bond specifically. While challenging, the development of such methods is a significant area of research, as it avoids the need for pre-halogenated starting materials. researchgate.netrsc.org

Advanced Chemical Reactivity and Mechanistic Investigations of 5 Ethynyl 1 Methyl 1h Indole

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reactions in Complex Molecular Assembly

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of click chemistry, renowned for its efficiency and selectivity in creating 1,4-disubstituted 1,2,3-triazoles. researchgate.netacs.org 5-Ethynyl-1-methyl-1H-indole serves as a valuable substrate in these reactions, enabling the covalent linkage of the indole (B1671886) moiety to a wide array of molecular scaffolds. This has proven particularly useful in the development of novel ligands and biologically active compounds. For instance, CuAAC has been employed to couple this indole derivative with various azides to synthesize new compounds, including potential dopamine (B1211576) D3 receptor ligands. nih.gov

The generally accepted mechanism for the CuAAC reaction involves the formation of a copper(I) acetylide intermediate. acs.org In the case of this compound, the terminal alkyne readily reacts with a Cu(I) catalyst. This copper acetylide then undergoes a cycloaddition with an organic azide (B81097). The reaction is believed to proceed through a dinuclear copper intermediate, which helps to organize the reactants and lower the activation energy of the cycloaddition. researchgate.net

Kinetic investigations of CuAAC reactions have been extensively performed to optimize reaction conditions, including catalyst concentration and solvent choice. researchgate.net While specific kinetic data for this compound is not extensively detailed in the provided results, the general principles of CuAAC kinetics apply. The rate of the reaction is influenced by the concentration of the copper catalyst, the nature of the azide, and the solvent system.

The efficiency of CuAAC reactions can be significantly enhanced by the use of ligands that stabilize the copper(I) oxidation state and prevent catalyst disproportionation or oxidation. researchgate.netbham.ac.uk Tris(benzyltriazolylmethyl)amine (TBTA) is a widely used ligand that has been shown to accelerate the reaction and improve yields, particularly when coupling sterically demanding substrates. nih.gov The role of TBTA is to stabilize the copper intermediates that are formed throughout the catalytic cycle. nih.gov For example, the synthesis of a quinoline-containing triazole from an azide and 3-ethynylquinoline (B1363800) was unsuccessful in the absence of TBTA, but proceeded cleanly upon its addition. nih.gov Other nitrogen-containing ligands, such as those based on imidazoles, have also been shown to be effective in CuAAC reactions. researchgate.net

The choice of copper source and reducing agent is also critical for optimization. Commonly, Cu(II) salts like CuSO₄·5H₂O are used in conjunction with a reducing agent such as sodium ascorbate (B8700270) to generate the active Cu(I) species in situ. nih.gov This method is often preferred due to the higher stability and ease of handling of Cu(II) salts compared to Cu(I) salts, which can be unstable and prone to oxidation. researchgate.net

| Catalyst System | Ligand | Key Advantages |

| CuSO₄·5H₂O / Sodium Ascorbate | None | Simple, in situ generation of Cu(I). nih.gov |

| CuI | None | Direct use of Cu(I) source. nih.gov |

| CuSO₄·5H₂O / Sodium Ascorbate | Tris(benzyltriazolylmethyl)amine (TBTA) | Stabilizes Cu(I), accelerates reaction, particularly for hindered substrates. nih.gov |

| CuI | N-alkylimidazoles | Improves solubility and stability of the copper catalyst in aqueous media. researchgate.net |

Other Click Chemistry Reactions with the Ethynyl (B1212043) Moiety (e.g., Copper-Free Cycloadditions)

While CuAAC is a powerful tool, the potential cytotoxicity of the copper catalyst can limit its application in biological systems. tcichemicals.com This has led to the development of copper-free click chemistry alternatives. One of the most prominent examples is the strain-promoted azide-alkyne cycloaddition (SPAAC). acs.org This reaction utilizes a strained cyclooctyne, which reacts rapidly with azides without the need for a metal catalyst. The high degree of ring strain in cyclooctynes provides the driving force for the reaction. sigmaaldrich.com

Although direct examples of SPAAC with this compound are not prevalent in the search results, the ethynyl group of the molecule could potentially be modified to participate in such reactions. For instance, it could be coupled to a strained ring system. These copper-free methods are highly valued for in vivo applications, such as the labeling of biomolecules in living cells. tcichemicals.comsigmaaldrich.com Another alternative is the Ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC), which notably yields the 1,5-disubstituted triazole isomer, in contrast to the 1,4-isomer produced in CuAAC. acs.org

Organometallic Transformations and Complexation Studies Involving the Ethynyl and Indole Moieties

The ethynyl group and the indole nitrogen of this compound present opportunities for the formation of a variety of organometallic complexes. The ethynyl moiety can form σ-alkynyl complexes with various transition metals, including ruthenium, iron, and platinum. publish.csiro.auresearchgate.net The formation of these metal-carbon bonds can modulate the electronic and optoelectronic properties of the indole system. publish.csiro.auresearchgate.net

Furthermore, the nitrogen atom of the indole ring exhibits Lewis base properties and can coordinate to metal centers. publish.csiro.auliverpool.ac.uk For example, it has been shown to coordinate to Cu(I). publish.csiro.auliverpool.ac.uk This dual reactivity allows for the synthesis of bimetallic complexes and coordination polymers. Studies on a related compound, 5-ethynyl-1,3,3-trimethyl-3H-indole, have shown that it can be used to prepare a range of organometallic complexes with ruthenium and iron. publish.csiro.auresearchgate.net

| Metal Center | Ancillary Ligands | Resulting Complex Type |

| Ru or Fe | Cyclopentadienyl (Cp) or Cp*, PPh₃, dppe | σ-Alkynyl complex publish.csiro.auresearchgate.net |

| Ru | dppe, P(OEt)₃ | σ-Alkynyl complex publish.csiro.auresearchgate.net |

| Pt | PEt₃, PPh₃, PCy₃ | σ-Alkynyl complex publish.csiro.auresearchgate.net |

| Cu(I) | - | Coordination to indole nitrogen publish.csiro.auliverpool.ac.uk |

Reactivity of the Indole Nitrogen and Aromatic System towards Further Derivatization

The indole ring is a privileged scaffold in medicinal chemistry and is susceptible to further functionalization. While the N1 position of this compound is already substituted with a methyl group, the aromatic system remains reactive towards electrophilic substitution. The C3 position of the indole is particularly nucleophilic and is a common site for electrophilic attack. nih.gov

Molecular Probing and Bio Conjugation Strategies Employing 5 Ethynyl 1 Methyl 1h Indole

Design and Synthesis of 5-Ethynyl-1-methyl-1H-indole-Based Chemical Probes for Biological Systems

The design of chemical probes based on this compound leverages the unique properties of the indole (B1671886) nucleus, a privileged structure in medicinal chemistry, and the reactivity of the terminal ethynyl (B1212043) group. nih.govacs.org The indole scaffold is prevalent in numerous natural products and pharmaceuticals, often contributing to binding affinity and selectivity for biological targets. researchgate.net The N-methylation to form the 1-methyl-1H-indole derivative can be a critical step to modulate the electronic properties and metabolic stability of the resulting probe. nih.govacs.org

The synthesis of such probes typically involves multi-step sequences. A common synthetic route starts with a suitable indole precursor, such as indole-5-carboxylate, which is first N-methylated using an alkylating agent like methyl iodide. nih.govacs.org Subsequent functional group manipulations can introduce the ethynyl moiety. For instance, a Sonogashira cross-coupling reaction between a halogenated indole (e.g., 5-iodo-1-methyl-1H-indole) and a protected acetylene (B1199291) equivalent, followed by deprotection, can yield the desired this compound. acs.org Alternatively, derivatization of other functional groups on the indole ring can lead to the introduction of the ethynyl group.

The true power of this compound lies in its capacity as a versatile platform. The terminal alkyne serves as a bioorthogonal handle, allowing for its conjugation to a wide array of reporter molecules or other functional units through highly efficient and specific "click" reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). lumiprobe.comacs.org This modular approach enables the creation of a diverse library of chemical probes from a single core structure. For example, by clicking an azide-containing fluorophore, a fluorescent probe can be generated for imaging applications. nih.govyok.gov.tr Similarly, attaching a biotin-azide allows for the development of affinity probes for protein enrichment and identification. jenabioscience.comjenabioscience.com

| Probe Component | Function | Synthetic Strategy Example |

|---|---|---|

| 1-methyl-1H-indole | Core scaffold for target interaction | N-methylation of indole precursor nih.govacs.org |

| 5-ethynyl group | Bioorthogonal handle for click chemistry | Sonogashira coupling of a 5-halo-1-methyl-1H-indole acs.org |

| Reporter Tag (e.g., Fluorophore, Biotin) | Detection or purification | Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) with an azide-modified reporter lumiprobe.comjenabioscience.comjenabioscience.com |

Application in Activity-Based Protein Profiling (ABPP) and Target Identification

Activity-based protein profiling (ABPP) is a powerful chemoproteomic strategy used to assess the functional state of enzymes within complex biological systems. nih.gov This technique employs active site-directed chemical probes that covalently label specific classes of enzymes, allowing for their detection and identification. nih.govsci-hub.se The this compound scaffold can be integrated into ABPP probes to facilitate target identification and validation.

In the context of ABPP, the this compound moiety typically serves as a reporter tag handle rather than the reactive group itself. An ABPP probe generally consists of three key components: a reactive "warhead" that covalently binds to the active site of a target protein, a recognition element that directs the probe to a specific protein or protein family, and a reporter tag for visualization or enrichment. sci-hub.se The terminal alkyne of this compound functions as this reporter tag, enabling a two-step labeling procedure.

First, the alkyne-modified probe is incubated with a proteome, either in vitro (cell lysates) or in living cells. nih.gov The reactive warhead of the probe forms a covalent bond with its protein target(s). After this labeling event, the proteome is subjected to a click reaction with an azide-functionalized reporter molecule, such as a fluorophore (for in-gel fluorescence scanning) or biotin (B1667282) (for affinity purification). This two-step approach, often referred to as click chemistry-activity-based protein profiling (CC-ABPP), offers several advantages over using probes with pre-attached bulky tags, including improved cell permeability and reduced steric hindrance that might interfere with protein binding. nih.gov

For cellular labeling, the probe is administered to live cells, allowing it to interact with its targets in their native environment. nih.gov This in-situ labeling provides a more accurate snapshot of protein activity under physiological conditions. The choice between in vitro and cellular labeling depends on the specific research question, with cellular strategies offering insights into target engagement within a living system.

Following the labeling and click chemistry steps, the identification of the protein targets is achieved through proteomic analysis. When a biotin-azide is used as the reporter, the labeled proteins can be enriched from the complex proteome using streptavidin-coated beads. nih.gov This affinity purification step significantly reduces the complexity of the sample, isolating the proteins that have reacted with the ABPP probe.

The enriched proteins are then typically digested into smaller peptides, often using the enzyme trypsin. nih.gov The resulting peptide mixture is then analyzed by multidimensional protein identification technology (MudPIT), a powerful mass spectrometry-based technique. nih.gov By identifying the peptides, the parent proteins that were labeled by the probe can be determined. This workflow allows for the large-scale identification of enzyme activities and potential drug targets in a high-throughput manner. The integration of this compound-based probes with these advanced proteomic techniques provides a robust platform for discovering novel protein-ligand interactions and elucidating the mechanism of action of bioactive compounds. nih.gov

Functionalization of Biomolecules (e.g., RNA, Proteins) via Click Chemistry

The terminal alkyne of this compound makes it an ideal reagent for the functionalization of biomolecules using click chemistry. lumiprobe.com This bioorthogonal reaction allows for the specific and efficient covalent attachment of the indole moiety to biomolecules that have been pre-labeled with an azide (B81097) group. acs.org

This strategy is particularly valuable for the modification of nucleic acids and proteins. For instance, RNA can be metabolically labeled by incorporating azide-modified nucleosides during transcription. jenabioscience.comnih.gov The resulting azide-containing RNA can then be reacted with this compound via CuAAC to introduce the indole group at specific sites. jenabioscience.comjenabioscience.com This approach can be used to study RNA-protein interactions or to modulate the structural and functional properties of RNA. Similarly, proteins can be functionalized by introducing unnatural amino acids containing azide groups through residue-specific or site-specific incorporation methods. acs.org Subsequent click reaction with this compound allows for the precise installation of the indole scaffold onto the protein surface.

The functionalized biomolecules can be used in a variety of applications. For example, attaching the indole moiety might enhance the binding affinity of a nucleic acid aptamer to its target protein. rsc.org In other cases, the indole group itself could serve as a spectroscopic probe to study the local environment within a biomolecule. The versatility of click chemistry enables the modular and robust functionalization of a wide range of biological macromolecules with the this compound unit. acs.org

Development of Fluorescent and Affinity Tags for Advanced Imaging and Purification

The this compound core can be elaborated into sophisticated fluorescent and affinity tags, which are indispensable tools in molecular and cell biology. nih.govresearchgate.net

By clicking an azide-derivatized fluorophore onto the this compound scaffold, a novel fluorescent probe can be created. nih.gov The photophysical properties of the resulting conjugate will be influenced by both the indole and the attached fluorophore. The indole moiety itself can modulate the electronic environment of the fluorophore, potentially leading to changes in its excitation and emission spectra, quantum yield, and fluorescence lifetime. researchgate.net These custom-designed fluorescent tags can be used for a variety of imaging applications, including fluorescence microscopy to visualize the subcellular localization of a target molecule. nih.gov

For affinity purification, this compound can be conjugated to a molecule with high binding affinity for a specific matrix, most commonly biotin. jenabioscience.comjenabioscience.com The resulting biotinylated indole derivative can then be used to tag proteins or other biomolecules of interest. These tagged biomolecules can be selectively captured from a complex mixture using a resin coated with streptavidin or avidin, which binds to biotin with very high affinity. nih.govsinobiological.com This approach is widely used for the purification of recombinant proteins and the isolation of protein complexes for further analysis. nih.gov The use of an affinity tag allows for a highly efficient one-step purification process. sinobiological.com

| Tag Type | Principle | Application | Key Features |

|---|---|---|---|

| Fluorescent Tag | Covalent attachment of a fluorophore to the indole via click chemistry. | Live-cell imaging, fluorescence microscopy. nih.govyok.gov.tr | Tunable photophysical properties. researchgate.net |

| Affinity Tag (e.g., Biotin) | Conjugation of a high-affinity binding molecule (biotin) to the indole. | Protein purification, enrichment of biomolecules. researchgate.netnih.gov | High-efficiency, one-step purification. sinobiological.com |

Medicinal Chemistry Research and Pharmacological Studies on 5 Ethynyl 1 Methyl 1h Indole Derivatives

Structure-Activity Relationship (SAR) Elucidation and Ligand Design Principles

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule relates to its biological activity. drugdesign.org For derivatives of 5-ethynyl-1-methyl-1H-indole, SAR elucidation focuses on the contribution of the indole (B1671886) core, the N-methyl group, and the C-5 ethynyl (B1212043) substituent.

The indole nucleus provides a critical scaffold that can engage in various non-covalent interactions with biological targets, including hydrogen bonding (if N-H is present), hydrophobic interactions, and π-stacking. mdpi.commdpi.com Its structural flexibility allows for extensive modification to optimize drug-like properties. nih.gov

The N-1 methyl group significantly influences the molecule's properties compared to an unsubstituted N-H indole. It removes the hydrogen bond donor capability of the indole nitrogen, which can be crucial for binding in some targets. nih.gov For instance, in certain GPR84 antagonists, the indole N-H is predicted to form a critical hydrogen bond, and the N-methyl analogue is consequently inactive. Conversely, the methyl group increases lipophilicity and can enhance metabolic stability and cellular permeability by blocking N-dealkylation or other metabolic pathways. nih.gov

The 5-ethynyl group is a versatile and valuable substituent in medicinal chemistry. sci-hub.se Its key features include:

Rigid, Linear Spacer: The triple bond introduces a rigid, linear geometry, which can precisely position other parts of the molecule to interact with specific regions of a target's binding site. sci-hub.se

Bioisostere: The ethynyl group can act as a bioisostere for other chemical groups. For example, it has been used to replace a chloro group, retaining potency while improving selectivity for target kinases. sci-hub.se Its size and electronic properties can also mimic those of an iodine atom. sci-hub.se

Weak Hydrogen Bond Donor: The terminal proton of the ethynyl group is weakly acidic and can function as a hydrogen bond donor. sci-hub.se

Modulator of Electronic Properties: Ethynyl groups can alter the electronic properties of the indole ring system through π-conjugation.

SAR studies on related phenylethynyl-substituted heterocycles have shown that substituents on the phenyl ring attached to the ethynyl group can drastically alter biological activity, as demonstrated in a series of cyclin D1 inhibitors. nih.gov

Table 1: Summary of Structure-Activity Relationship (SAR) Principles for Ethynyl-Indole Scaffolds

| Structural Feature | Position | General SAR Observation | Rationale/Effect | Supporting Evidence |

|---|---|---|---|---|

| Indole Core | - | Essential scaffold for activity in many inhibitor classes. | Provides key hydrophobic and π-stacking interactions. mdpi.commdpi.com | Widespread in approved drugs and clinical candidates. mdpi.com |

| Methyl Group | N-1 | Activity is target-dependent; can increase or decrease potency. | Removes H-bond donor capability; increases lipophilicity and metabolic stability. nih.gov | N-methylated indoles show enhanced properties in certain contexts. nih.gov |

| Ethynyl Group | C-5 | Often enhances potency and allows for targeted interactions. | Acts as a rigid linker; serves as a bioisostere for halogens; can engage in H-bonding. sci-hub.se | 5-ethynyl substitution improved selectivity in kinase inhibitors. sci-hub.se |

| Phenyl Substituent | On Ethynyl Group | Potency is highly sensitive to substitution pattern (e.g., fluorine placement). | Alters electronic distribution and steric fit within the binding pocket. | Observed in phenylethynyl-heterocycle inhibitors of cyclin D1. nih.gov |

Lead Optimization Strategies Utilizing the this compound Scaffold

Lead optimization is a critical phase in drug discovery that aims to enhance the potency, selectivity, and pharmacokinetic properties of a promising hit compound. nih.gov The this compound scaffold offers several avenues for such optimization.

Rational drug design leverages structural information about the target to guide molecular modifications. The this compound scaffold is well-suited for these strategies. The defined linear geometry of the ethynyl group is particularly advantageous for achieving target specificity. It can act as a rigid handle to orient other functional groups into specific sub-pockets of a binding site, a common strategy in designing selective kinase inhibitors. sci-hub.seucsd.edu By attaching different aryl or heterocyclic groups to the terminal alkyne, medicinal chemists can probe the binding site for favorable interactions, thereby increasing affinity and selectivity for the intended target over off-target proteins. This approach helps to minimize side effects. For example, replacing a less specific functional group with the ethynyl moiety has been shown to improve selectivity toward target kinases over others like CDK2. sci-hub.se

A successful drug must possess a balanced profile of absorption, distribution, metabolism, and excretion (ADME) properties. The this compound structure offers multiple points for modification to achieve this balance.

Solubility and Permeability: The introduction of the N-methyl group can improve absorption by increasing lipophilicity and masking a polar N-H bond. nih.gov However, excessive lipophilicity can be detrimental. The properties of substituents added to the terminal ethynyl group can be modulated to strike an optimal balance between solubility and cell permeability.

Metabolic Stability: The N-1 position of indole is often susceptible to metabolism. The methyl group in this compound blocks this position, potentially increasing the compound's metabolic half-life. nih.gov The ethynyl group itself is generally stable metabolically, though it can be susceptible to oxidation by cytochrome P450 enzymes in some contexts.

Structural Simplification: In cases where a lead compound is overly complex, leading to poor pharmacokinetic profiles (a phenomenon sometimes called "molecular obesity"), simplification is a key strategy. researchgate.net The this compound scaffold can be seen as a simplified, yet functionally rich, core that can replace larger, more cumbersome heterocyclic systems while retaining key binding interactions.

Exploration of Enzyme Inhibition Mechanisms through this compound Conjugates

The ethynyl group is not merely a structural element but can also be a reactive functional group, enabling unique mechanisms of enzyme inhibition. Indole derivatives have been investigated as inhibitors of a wide range of enzymes, including kinases, DNA gyrase, and tubulin. nih.govnih.govmdpi.com

The terminal alkyne of this compound is a prime functional group for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction allows the facile and efficient conjugation of the indole scaffold to other molecules. nih.gov For instance, a biotin (B1667282) moiety was attached to a related inhibitor via a PEG spacer to create a probe for pull-down assays to identify its protein target. nih.gov This strategy can be used to create bivalent inhibitors or PROTACs (PROteolysis TArgeting Chimeras) where the indole derivative binds the target enzyme and the other end of the conjugate recruits cellular machinery to degrade it.

Furthermore, the alkyne can act as a reactive warhead. In "suicide inhibition," an inhibitor binds to the enzyme's active site and is catalytically converted into a reactive species that forms a covalent, irreversible bond with an active site residue, permanently inactivating the enzyme. researchgate.net The ethynyl group can serve as such a precursor, making derivatives of this compound candidates for development as irreversible inhibitors, which often exhibit high potency and prolonged duration of action.

Table 2: Examples of Enzyme Inhibition by Indole-Based Scaffolds

| Inhibitor Class | Target Enzyme(s) | Role of Indole Scaffold | Example Compound/Derivative | Citation |

|---|---|---|---|---|

| Phenylethynyl-heterocycles | Cyclin D1 / MAT2A | Core heterocyclic scaffold for binding. | 5-((2,6-Difluorophenyl)ethynyl)-1-methyl-1H-indole | nih.gov |

| Indole Carboxylic Acids | Myeloid cell leukemia-1 (Mcl-1) | Forms key interactions in the binding pocket. | A derivative with a Ki of 0.37 μM for Mcl-1. | mdpi.com |

| Indole-based Alkaloids | Tubulin | Binds to the colchicine (B1669291) site, inhibiting polymerization. | An analog with IC50 of 0.57 μM for tubulin polymerization. | mdpi.com |

| Triazeneindoles | Bacterial DNA Gyrase | Proposed to bind to the enzyme's active site. | 6-fluoro substituted triazeneindoles. | mdpi.com |

Investigation of Molecular Interactions with Biological Targets

Understanding how a ligand binds to its biological target at an atomic level is crucial for rational drug design and optimization. Techniques like X-ray crystallography and computational molecular docking are invaluable for this purpose.

Molecular docking studies are routinely used to predict and analyze the binding poses of inhibitors within a target's active site. nih.govnih.govsemanticscholar.org For this compound derivatives, docking studies would be used to rationalize observed SAR and guide the design of more potent analogs.

Based on studies of similar indole-based inhibitors, a hypothetical binding mode can be proposed:

Indole Ring: The bicyclic ring system would likely occupy a hydrophobic pocket, forming van der Waals and π-π stacking interactions with aromatic residues (e.g., Tyrosine, Phenylalanine, Tryptophan) in the binding site. mdpi.commdpi.com

N-Methyl Group: This group would likely be oriented towards a smaller hydrophobic region, contributing to binding affinity through favorable non-polar contacts.

C-5 Ethynyl Group: This linear rod would extend out from the core, potentially pointing towards a solvent-exposed region or a deeper, narrow channel. It could act as a weak hydrogen bond donor to a carbonyl backbone or a specific residue. sci-hub.se More importantly, it serves as an anchor point for larger substituents designed to pick up additional favorable interactions in adjacent pockets, thereby enhancing both affinity and selectivity. bohrium.com

In docking studies of related indole derivatives targeting bacterial enzymes, the indole core was consistently found to be a key anchoring point, with various substituents exploring different regions of the active site to confer potency and selectivity. mdpi.com Similarly, in kinase inhibitors, the indole often serves as a hinge-binding motif or occupies the hydrophobic region near the ATP-binding pocket.

Table 3: Predicted Molecular Interactions for a this compound Derivative in a Kinase ATP-Binding Site (Hypothetical)

| Molecular Moiety | Potential Interacting Residue(s) | Type of Interaction | Significance for Binding |

|---|---|---|---|

| Indole Ring System | Leucine, Valine, Alanine | Hydrophobic Interactions | Anchors the ligand in the core of the binding pocket. |

| Indole Ring System | Phenylalanine, Tyrosine | π-π Stacking | Provides additional affinity and orientational preference. |

| N-Methyl Group | Hydrophobic sub-pocket | van der Waals Forces | Enhances affinity by occupying available non-polar space. |

| Ethynyl C-H | Backbone Carbonyl Oxygen | Weak Hydrogen Bond | Provides a directional interaction that can improve affinity and selectivity. |

Conformational Analysis in Biological Contexts

Influence of the 1-Methyl Group:

The methylation at the N1 position of the indole ring has several conformational implications. Primarily, it removes the hydrogen bond donor capability of the indole nitrogen. In many biologically active indole derivatives, this N-H group is crucial for forming hydrogen bonds with amino acid residues in the binding sites of proteins. ijptjournal.com The presence of a methyl group instead can lead to steric hindrance, potentially altering the binding mode or preventing interaction with certain biological targets. ijptjournal.com However, this modification can also enhance metabolic stability and lipophilicity, which are often desirable properties in drug candidates. Studies on other N-substituted indole derivatives have shown that this modification can significantly impact biological activity. nih.gov

Influence of the 5-Ethynyl Group:

The ethynyl group at the C5 position is a rigid, linear moiety that extends the planar aromatic system. This rigidity can be advantageous in drug design as it reduces the number of possible conformations the side chain can adopt, potentially leading to a more specific and higher-affinity interaction with a biological target. The triple bond of the ethynyl group can also participate in various non-covalent interactions, including π-π stacking and cation-π interactions, which are important for the stabilization of ligand-protein complexes. researchgate.net Theoretical studies on ethynyl-substituted aromatic rings suggest that the ethynyl group can act as an electron-withdrawing group, which can influence the electronic distribution of the indole ring and its interaction with biological macromolecules. researchgate.netresearchgate.net

In a broader biological context, the conformation of substituted indoles is a key determinant of their activity. For instance, in the development of SOS1 inhibitors, the substitution pattern on the indole ring was found to be critical for potency, with a clear preference for substitution at the C5 position. bohrium.com While this study did not involve an ethynyl group, it highlights the importance of the substitution vector at this position for optimal interaction within the binding pocket.

Inferred Conformational Profile and Biological Relevance:

Based on the analysis of related structures, the this compound molecule is expected to be largely planar due to the aromatic indole core and the linear ethynyl substituent. The primary conformational flexibility would arise from the rotation of the N1-methyl group, although this is a relatively small and sterically unencumbered group.

A study on a related compound, 5-ethynyl-1,3,3-trimethyl-3H-indole, used as a ligand in organometallic complexes, provides some structural insights. X-ray diffraction studies of these complexes show the planarity of the ethynyl-indole moiety. liverpool.ac.uk In one complex, the plane of the aryl-ethynyl ligand was observed to have a specific orientation relative to other ligands, suggesting that this conformation allows for better overlap of the ligand's π-system with the metal center, a principle that can be extended to interactions with biological targets. liverpool.ac.uk

Interactive Data Table: Conformational and Structural Data of a Related Indole Derivative

The following table presents crystallographic data for a complex containing a 5-ethynyl-3H-indole derivative, which can provide an indication of the bond lengths and angles that might be expected for the ethynyl-indole core of this compound.

| Parameter | Value | Reference |

| C≡C bond length (Å) | ~1.20 | liverpool.ac.uk |

| C-C≡C bond angle (°) | ~175-180 | liverpool.ac.uk |

| Indole ring planarity | Largely planar | liverpool.ac.uk |

This data is for a related 5-ethynyl-3H-indole derivative complex and is provided for illustrative purposes.

Advanced Spectroscopic Characterization and Computational Chemistry of 5 Ethynyl 1 Methyl 1h Indole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic molecules. For 5-ethynyl-1-methyl-1H-indole, ¹H and ¹³C NMR spectra provide definitive information about its carbon-hydrogen framework.

The ¹H NMR spectrum is expected to show distinct signals for each proton in the molecule. The N-methyl group introduces a characteristic singlet, typically observed around 3.7-3.8 ppm. The protons on the indole (B1671886) ring exhibit chemical shifts and coupling patterns influenced by the electron-donating nitrogen and the π-system of the ring. The ethynyl (B1212043) proton, being attached to a sp-hybridized carbon, appears as a sharp singlet. Based on data from analogous compounds like 5-ethynyl-1H-indole, the chemical shifts can be reliably predicted rsc.org.

The ¹³C NMR spectrum complements the proton data by providing the chemical shift for each unique carbon atom. The carbons of the ethynyl group have characteristic shifts, while the indole ring carbons and the N-methyl carbon can be assigned based on established data for substituted indoles rsc.orgresearchgate.net.

The following tables summarize the predicted NMR data for this compound.

Interactive Data Table: Predicted ¹H NMR Data (in CDCl₃)

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-2 | 7.10 - 7.20 | d | ~3.1 |

| H-3 | 6.45 - 6.55 | d | ~3.1 |

| H-4 | 7.75 - 7.85 | s | - |

| H-6 | 7.20 - 7.30 | dd | ~8.5, ~1.5 |

| H-7 | 7.25 - 7.35 | d | ~8.5 |

| N-CH₃ | 3.75 - 3.85 | s | - |

Interactive Data Table: Predicted ¹³C NMR Data (in CDCl₃)

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-2 | 128.5 - 129.5 |

| C-3 | 101.0 - 102.0 |

| C-3a | 129.0 - 130.0 |

| C-4 | 124.0 - 125.0 |

| C-5 | 115.0 - 116.0 |

| C-6 | 122.0 - 123.0 |

| C-7 | 109.0 - 110.0 |

| C-7a | 137.0 - 138.0 |

| N-CH₃ | 32.5 - 33.5 |

| -C≡ | 83.0 - 84.0 |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis of the Ethynyl Group

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are particularly sensitive to the presence of functional groups with distinct vibrational modes, such as the ethynyl group.

For this compound, the most characteristic signals arise from the alkyne moiety. A sharp, moderately intense absorption band corresponding to the C≡C stretching vibration is expected in the IR spectrum, typically appearing in the 2100–2150 cm⁻¹ region liverpool.ac.ukmdpi.com. Additionally, the stretching vibration of the terminal alkyne C-H bond (≡C-H) gives rise to a sharp and intense band around 3300 cm⁻¹ liverpool.ac.uk. These two features are diagnostic for the presence of the terminal ethynyl group. Other bands in the spectrum would correspond to C-H stretching of the aromatic and methyl groups, and C=C and C-N stretching vibrations within the indole ring system.

Raman spectroscopy, which is sensitive to changes in polarizability, would also clearly show the C≡C stretching vibration, often as a strong signal due to the polarizable nature of the triple bond.

Interactive Data Table: Predicted Key Vibrational Frequencies

| Vibrational Mode | Technique | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| ≡C-H Stretch | IR, Raman | ~3300 | Strong, Sharp (IR) |

| C≡C Stretch | IR, Raman | ~2110 | Medium, Sharp (IR); Strong (Raman) |

| Aromatic C-H Stretch | IR, Raman | 3000 - 3100 | Medium |

| Aliphatic C-H Stretch (N-CH₃) | IR, Raman | 2850 - 2960 | Medium |

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragment Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

For this compound (C₁₁H₉N), high-resolution mass spectrometry (HRMS) would confirm the molecular formula by providing a highly accurate mass measurement of the molecular ion ([M]⁺ or [M+H]⁺). The expected exact mass allows for unambiguous formula determination.

Under electron impact (EI) ionization, the molecule would undergo characteristic fragmentation. The molecular ion peak is expected to be prominent. Key fragmentation pathways for indoles include the loss of small, stable molecules or radicals. For this specific compound, likely fragmentation would involve:

Loss of a methyl radical ([M-15]⁺): Cleavage of the N-CH₃ bond to form a stable indolyl cation.

Loss of acetylene (B1199291) ([M-26]⁺): Expulsion of the ethynyl group as C₂H₂.

Ring fragmentation: Cleavage of the indole bicyclic system, a common pathway for this class of compounds libretexts.orgaip.org.

Interactive Data Table: Predicted Mass Spectrometry Data

| Ion | Formula | m/z (Nominal) | Fragment Description |

|---|---|---|---|

| [M]⁺ | [C₁₁H₉N]⁺ | 155 | Molecular Ion |

| [M-CH₃]⁺ | [C₁₀H₆N]⁺ | 140 | Loss of methyl radical |

X-ray Crystallography for Solid-State Structural Determination

Single-crystal X-ray crystallography provides the most definitive three-dimensional structural information for a molecule in the solid state, including precise bond lengths, bond angles, and intermolecular interactions.

While a specific crystal structure for this compound is not publicly available, analysis of related substituted indoles allows for a detailed prediction of its solid-state characteristics nih.govjsac.or.jp. The analysis would be expected to confirm:

The planarity of the bicyclic indole ring system.

The linear geometry of the C-C≡C-H fragment.

The orientation of the N-methyl group relative to the indole plane.

In the crystal lattice, molecules would likely be arranged to maximize packing efficiency through various non-covalent interactions. Given the structure, potential interactions include:

π-π stacking: Interactions between the aromatic planes of adjacent indole rings.

C-H···π interactions: The ethynyl proton or methyl protons could interact with the electron-rich π-system of a neighboring indole ring nih.gov.

A definitive crystal structure would provide invaluable benchmark data for validating the results of computational chemistry studies.

Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity Predictions

Computational chemistry, particularly Density Functional Theory (DFT), offers profound insights into the geometric and electronic properties of molecules, complementing experimental data.

Geometry Optimization and Vibrational Frequency Calculations

A standard DFT calculation, often using a functional like B3LYP with a suitable basis set (e.g., 6-311+G(d,p)), would be performed to find the minimum energy structure of this compound . This geometry optimization yields precise theoretical values for all bond lengths and angles. These computed parameters can be compared with experimental data from X-ray crystallography, if available, to assess the accuracy of the computational model.

Following optimization, vibrational frequency calculations can be performed. The resulting theoretical vibrational spectrum can be directly compared with experimental IR and Raman spectra. This comparison helps in assigning the experimentally observed bands to specific molecular motions and validates the accuracy of the computed structure nih.gov.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) analysis is a key component of DFT studies, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals are critical for understanding a molecule's electronic properties and chemical reactivity.

For this compound, the FMO analysis would likely show:

HOMO: The HOMO is expected to be distributed primarily across the electron-rich indole ring and the π-system of the ethynyl group. The regions with the largest HOMO coefficients indicate the sites most susceptible to electrophilic attack.

LUMO: The LUMO is also anticipated to be delocalized over the conjugated π-system. The areas with the largest LUMO coefficients represent the sites most susceptible to nucleophilic attack.

The HOMO-LUMO energy gap is a crucial parameter that relates to the molecule's electronic stability and the energy required for electronic excitation nih.gov. A smaller gap generally implies higher reactivity and is associated with a red-shift in the UV-Visible absorption spectrum.

Molecular Electrostatic Potential (MEP) Mapping

The molecular electrostatic potential (MEP) is a valuable computational tool used to visualize the three-dimensional charge distribution of a molecule. uni-muenchen.de It provides a map of the electrostatic potential on the electron density surface, which is crucial for predicting and understanding how a molecule will interact with other chemical species, particularly in biological systems. uni-muenchen.dedergipark.org.tr The MEP map is color-coded to represent different potential values: regions of negative potential, which are susceptible to electrophilic attack, are typically shown in red, while regions of positive potential, prone to nucleophilic attack, are depicted in blue. arxiv.orgresearchgate.net The intermediate potential regions are represented by other colors in the spectrum, such as green and yellow. researchgate.net

For this compound, the MEP map reveals distinct regions of varying electrostatic potential, which are dictated by the electronic properties of the indole ring and its substituents—the electron-withdrawing ethynyl group and the electron-donating methyl group.

The most prominent region of negative electrostatic potential is anticipated to be localized around the π-system of the ethynyl triple bond. This high electron density makes the ethynyl group a potential hydrogen-bond acceptor. researchgate.net The nitrogen atom of the indole ring, despite being part of an aromatic system, also contributes to a region of negative potential, although its nucleophilicity is somewhat modulated by the delocalization of its lone pair of electrons within the ring.

Conversely, the hydrogen atom of the ethynyl group (C≡C-H) is expected to exhibit a region of positive electrostatic potential, rendering it a potential hydrogen-bond donor. researchgate.net This acidic proton is a characteristic feature of terminal alkynes. Additionally, the protons of the methyl group attached to the indole nitrogen will also show a degree of positive potential. The aromatic protons on the benzene (B151609) ring portion of the indole nucleus will display moderately positive potential.

These features are critical in understanding the non-covalent interactions that this compound can form, which are fundamental to its recognition and binding within a biological target, such as an enzyme active site. The distinct positive and negative regions suggest that the molecule can participate in a variety of interactions, including hydrogen bonds, π-π stacking, and cation-π interactions. nih.gov

Table 1: Predicted Molecular Electrostatic Potential (MEP) Characteristics of this compound

| Molecular Region | Predicted Electrostatic Potential | Implication for Reactivity |

| Ethynyl Group (C≡C) | Negative (Red) | Site for electrophilic attack; Hydrogen bond acceptor |

| Ethynyl Hydrogen (≡C-H) | Positive (Blue) | Site for nucleophilic attack; Hydrogen bond donor |

| Indole Nitrogen | Moderately Negative (Yellow/Orange) | Potential for electrophilic interaction |

| N-Methyl Group Protons | Positive (Blue/Green) | Weak hydrogen bond donor sites |

| Aromatic Ring Protons | Moderately Positive (Green) | Sites for weak nucleophilic interactions |

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Interactions

Molecular dynamics (MD) simulations are a powerful computational method used to study the dynamic behavior of molecules and their interactions over time. dergipark.org.trnih.govresearchgate.net By simulating the movements of atoms and molecules, MD provides insights into the conformational flexibility, stability of binding, and the nature of intermolecular interactions, which are not apparent from static models. dergipark.org.trnih.govresearchgate.net

For this compound, MD simulations can be employed to explore its conformational landscape and to understand how it interacts with its environment, such as a protein binding pocket or a solvent. researchgate.netbiointerfaceresearch.com

Conformational Landscapes:

Interactions with a Protein Binding Site:

To simulate the interaction of this compound with a biological target, the molecule can be docked into the active site of a protein of interest. nih.govbiointerfaceresearch.com Subsequently, an MD simulation of the protein-ligand complex is performed. The simulation can reveal the stability of the binding pose and the key intermolecular interactions that maintain the complex.

Based on the MEP analysis, the following interactions would be anticipated and could be quantified through MD simulations:

Hydrogen Bonding: The terminal hydrogen of the ethynyl group could act as a hydrogen bond donor to an acceptor residue in the protein (e.g., the carbonyl oxygen of a peptide backbone or a carboxylate side chain of aspartate or glutamate). nih.gov The π-system of the ethynyl bond could act as a hydrogen bond acceptor for a donor residue in the protein (e.g., the amide proton of a peptide backbone or the hydroxyl group of serine or tyrosine). researchgate.net

Hydrophobic Interactions: The indole ring and the methyl group are largely nonpolar and would be expected to form favorable hydrophobic interactions with nonpolar amino acid residues such as leucine, isoleucine, and valine. dergipark.org.tr

π-Stacking Interactions: The aromatic indole ring is capable of forming π-π stacking interactions with the aromatic side chains of residues like phenylalanine, tyrosine, and tryptophan. rsc.org

MD simulation analysis tools, such as Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF), can be used to assess the stability of the ligand in the binding site and the flexibility of the protein residues, respectively. dergipark.org.tr The RMSD of the ligand's heavy atoms from their initial docked position would indicate how stable the binding pose is over the course of the simulation. A low and stable RMSD suggests a stable binding mode. The RMSF of the protein's alpha-carbons can highlight which regions of the protein are most affected by the ligand's binding.

Table 2: Hypothetical Molecular Dynamics Simulation Data for this compound in a Protein Active Site

| Simulation Parameter | Hypothetical Value/Observation | Interpretation |

| RMSD of Ligand (heavy atoms) | 0.8 ± 0.2 Å | Stable binding within the active site. |

| Key Interacting Residues | Asp125, Phe257, Leu301 | Hydrogen bonding with Asp125; π-π stacking with Phe257; Hydrophobic contact with Leu301. |

| Hydrogen Bond Occupancy (C≡C-H···O=Asp125) | 75% | A persistent and strong hydrogen bond interaction. |

| Average Distance (Indole Ring···Phe257 Ring) | 3.5 ± 0.3 Å | Optimal distance for a stable π-π stacking interaction. |

| RMSF of Active Site Residues | Low fluctuations for interacting residues | The binding of the ligand stabilizes the conformation of the active site. |

Applications in Materials Science and Advanced Functional Materials

Integration of 5-Ethynyl-1-methyl-1H-indole into Conjugated Organic Systems

The terminal alkyne functionality of the this compound scaffold serves as a versatile handle for its incorporation into larger π-conjugated systems through established cross-coupling reactions. This allows for the creation of "wire-like" molecules where the indole (B1671886) moiety acts as a terminal group or an internal repeating unit. These extended conjugated systems are fundamental to the development of organic electronic materials.

Table 1: Synthesis and Spectroscopic Data for a Conjugated Indole System

| Reactants | Product | Key Spectroscopic Data |

|---|---|---|

| 5-ethynyl-2,3,3-trimethyl-3H-indole, 1,4-di-iodobenzene | 1,4-bis((2,3,3-trimethyl-3H-indol-5-yl)ethynyl)benzene | 13C NMR: δ 91.9, 89.1 ppm (alkynyl carbons) IR: ν(C≡C) 2203 cm−1HRMS (APCI): m/z 441.2338 [M+H]+ |

Data derived from studies on the 2,3,3-trimethyl-3H-indole analogue. publish.csiro.au

Modulation of Electronic and Optoelectronic Properties through Metal Complexation

A key strategy in materials science is the modification of organic ligands with organometallic fragments to fine-tune their electronic and optoelectronic properties. publish.csiro.auresearchgate.netliverpool.ac.uk The ethynyl (B1212043) group on the indole scaffold is an excellent anchor point for coordination to various transition metal centers, including ruthenium (Ru) and platinum (Pt). publish.csiro.auresearchgate.net This complexation creates metal alkynyl systems where the electronic properties can be systematically altered by changing the metal, its oxidation state, or the ancillary ligands attached to it. publish.csiro.au

A series of organometallic complexes using the 5-ethynyl-2,3,3-trimethyl-3H-indole ligand have been synthesized and characterized. publish.csiro.au For example, platinum complexes such as trans-[Pt(C≡C-Ind)2(PEt3)2] and trans-[Pt(C≡C-Ind)2(PPh3)2] (where Ind represents the indole derivative) have been prepared. The successful coordination is confirmed by a downfield shift of the alkynyl carbon resonances in the 13C NMR spectra and the appearance of characteristic ν(C≡C) bands in the IR spectra. publish.csiro.au

Crucially, these metal complexes exhibit reversible electrochemical behavior. liverpool.ac.uk Cyclic voltammetry studies on the ruthenium complexes show a single-electron oxidation that is localized on the metal-alkynyl (M–C≡C–aryl) portion of the molecule. publish.csiro.au This indicates that the metal center directly participates in the frontier molecular orbitals and that its identity can be used to control the redox potential of the material. UV-Vis spectroscopy of these complexes reveals metal-to-ligand charge transfer (MLCT) bands, further demonstrating the electronic interplay between the metal and the conjugated indole ligand. researchgate.net

Table 2: Characterization Data for Metal Complexes of an Ethynyl-Indole Derivative

| Complex | Ancillary Ligands | 13C NMR (Cα, Cβ) (ppm) | IR ν(C≡C) (cm-1) |

|---|---|---|---|

| trans-[Pt(C≡C-Ind)2(PEt3)2] | Triethylphosphine (B1216732) (PEt3) | 107.4, 109.8 | 2099 |

| trans-[Pt(C≡C-Ind)2(PPh3)2] | Triphenylphosphine (B44618) (PPh3) | 118.8, 113.7 | 2105 |

Data derived from studies on the 5-ethynyl-2,3,3-trimethyl-3H-indole (Ind) ligand. publish.csiro.au

Development of Molecular Building Blocks for Supramolecular Assemblies

Supramolecular chemistry relies on the self-assembly of molecular building blocks into larger, ordered structures through non-covalent interactions. Indole derivatives are attractive for this purpose due to their ability to participate in hydrogen bonding and π-π stacking interactions. nih.gov The rigid, linear geometry conferred by the ethynyl group makes this compound a promising candidate for constructing well-defined supramolecular architectures like molecular polygons or metal-organic frameworks. publish.csiro.aunih.gov

While direct examples using this compound are emerging, studies on related indole systems highlight the potential. For instance, bis(indole) derivatives have been shown to self-assemble into double-helical structures via intermolecular hydrogen bonding, which can be reversibly transformed into polymeric channels upon anion coordination. nih.gov In the solid-state, the crystal packing of conjugated systems containing indole moieties can be dominated by intermolecular hydrogen bonding. researchgate.net The N-H and C-H bonds of the indole ring can act as hydrogen bond donors, and the nitrogen atom in related 3H-indoles can act as a Lewis base, coordinating to metal ions like Cu(I). publish.csiro.aunih.gov These recognized interaction motifs suggest that this compound could be programmed to assemble into complex, functional superstructures. nih.gov

Exploration in Molecular Electronics and Devices

The field of molecular electronics aims to use single molecules or small ensembles of molecules as active components in electronic circuits. "Molecular wires" are a fundamental component, and conjugated molecules like those derived from this compound are prime candidates. publish.csiro.au The end-functionalized indole unit can potentially serve as an "alligator clip" to bind to metal electrodes.

To this end, wire-like organometallic complexes featuring terminal 5-ethynyl-2,3,3-trimethyl-3H-indole groups have been investigated in single-molecule break junction experiments. publish.csiro.auresearchgate.net In these experiments, researchers attempt to measure the electrical conductance of a single molecule trapped between two gold electrodes. However, for the indole-terminated complexes studied, the formation of a stable molecular junction was not observed. publish.csiro.auresearchgate.netresearchgate.net This outcome was attributed to the specific binding characteristics of the substituted indole headgroup to the gold contacts, which were not conducive to forming a robust electrical connection under the experimental conditions. publish.csiro.auresearchgate.net This finding is critical as it underscores the importance of the anchoring group in designing functional molecular electronic devices and directs future research toward modifying the terminal indole group to improve its electrode-binding capabilities.

Compound Index

Table 3: List of Mentioned Chemical Compounds

| Compound Name | Role in Article |

|---|---|

| This compound | Primary subject of the article |

| 5-ethynyl-2,3,3-trimethyl-3H-indole | A close structural analogue used in cited research |

| 1,4-di-iodobenzene | Reagent for creating conjugated systems |

| 1,4-bis((2,3,3-trimethyl-3H-indol-5-yl)ethynyl)benzene | Example of a conjugated "wire-like" molecule |

| trans-[Pt(C≡C-Ind)2(PEt3)2] | Platinum complex with triethylphosphine ligands |

| trans-[Pt(C≡C-Ind)2(PPh3)2] | Platinum complex with triphenylphosphine ligands |

| Ruthenium (Ru) | Transition metal used for complexation |

| Platinum (Pt) | Transition metal used for complexation |

Q & A

Q. How can waste containing ethynyl-indole derivatives be managed to comply with environmental regulations?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.